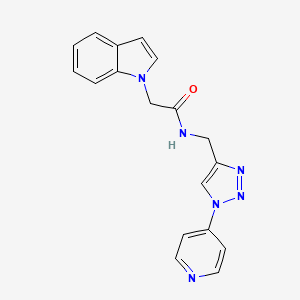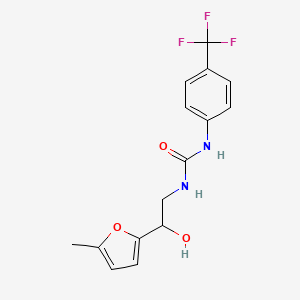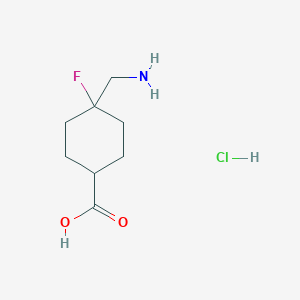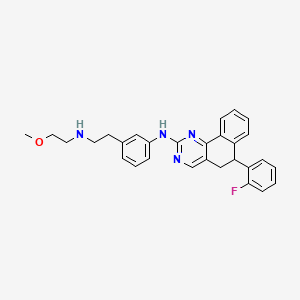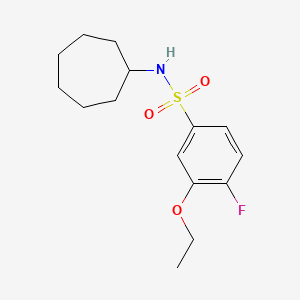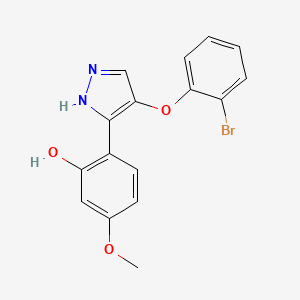
2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol
カタログ番号 B2367566
CAS番号:
1009439-00-2
分子量: 361.195
InChIキー: RCUDZFCMVHIIKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a bromophenoxy group and a methoxyphenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .科学的研究の応用
- Hydroxylation and Oxidation Reactions Oxidative Degradation of Bromophenols: Dar et al. (2019) focused on the oxidative degradation of bromophenols by Fe(VI). Given the structural similarity between bromophenols and our compound, this research could offer valuable information on its degradation pathways.
- Synthesis and Characterization Synthesis of Hydroxy Chromen Derivatives: Sukdolak et al. (2004) described methodologies for synthesizing various hydroxychromen derivatives. These approaches could be applicable in synthesizing and manipulating 3-(2-bromophenoxy)-7-hydroxychromen-4-one.
- In the context of pharmaceuticals, stable isotope distribution patterns have been studied for related compounds, such as ®-N-methyl-3-(2-bromophenoxy)-3-phenylpropanamine (MBPP) .
Stable Isotope Distribution Patterns
Chalcone Derivatives and Michael Addition
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-10-6-7-11(13(20)8-10)16-15(9-18-19-16)22-14-5-3-2-4-12(14)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDZFCMVHIIKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

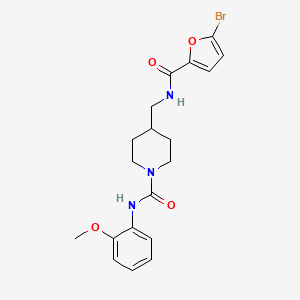

![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)


![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)
